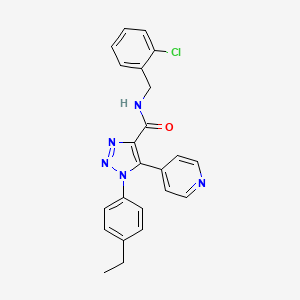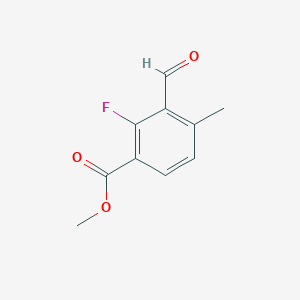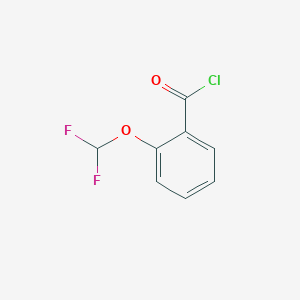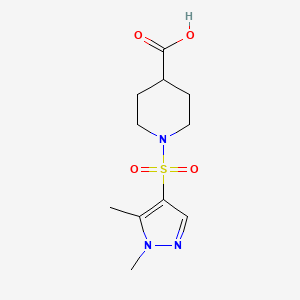![molecular formula C11H19NO2 B2393501 4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol CAS No. 1864490-72-1](/img/structure/B2393501.png)
4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol” is a chemical compound that has been studied for its antimicrobial properties . It is a novel series of oxazolidinone-class antimicrobial agents with 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring of linezolid and an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring .
Synthesis Analysis
The synthesis of this compound involves the preparation of a novel series of oxazolidinone-class antimicrobial agents with 5-substituted octahydrocyclopenta[c]pyrrole moieties . The resulting series of compounds were evaluated for in vitro antimicrobial activity against Mycobacterium tuberculosis and a panel of clinically important resistant Gram-positive and -negative bacteria .Molecular Structure Analysis
The molecular structure of “4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol” is complex. It includes a 5-substituted octahydrocyclopenta[c]pyrrole moiety at the C-ring of linezolid and an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol” are complex and involve multiple steps . The process involves the preparation of a novel series of oxazolidinone-class antimicrobial agents with 5-substituted octahydrocyclopenta[c]pyrrole moieties .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Catalytic Applications
A study by Shirini, Langarudi, and Daneshvar (2017) presents the preparation of a new acidic ionic liquid, demonstrating its use as a reusable catalyst to promote the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, important biologically active compounds used in the pharmaceutical industry. This showcases the potential of structurally complex molecules for catalytic applications in synthetic chemistry (Shirini, Langarudi, & Daneshvar, 2017).
2. Material Science and Molecular Motion
Research by Lemouchi et al. (2013) explores the dynamics of molecular rotors, specifically focusing on the correlation of motion and rotational barriers. This study, involving structurally complex molecules, highlights the significance of understanding molecular motion for designing materials with novel properties (Lemouchi et al., 2013).
3. Advanced Drug Development
A clinical candidate from the structurally unique dioxa-bicyclo[3.2.1]octane class of sodium-dependent glucose cotransporter 2 inhibitors was discovered, as discussed by Mascitti et al. (2011). This compound, PF-04971729, has shown promise in phase 2 clinical trials for the treatment of type 2 diabetes, exemplifying the therapeutic potential of novel structural classes (Mascitti et al., 2011).
4. Novel Synthetic Methodologies
Gao et al. (2016) developed a novel three-component bicyclization strategy for synthesizing densely functionalized pyrano[3,4-c]pyrroles. This methodology exemplifies the innovative approaches to creating complex molecules with high molecular diversity, potentially applicable in various fields including drug discovery and material science (Gao et al., 2016).
Zukünftige Richtungen
The future directions for the study of “4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol” could involve further investigation into its antimicrobial properties, particularly against Mycobacterium tuberculosis . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential applications in the treatment of various bacterial infections .
Eigenschaften
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11-7-14-6-10(11)12-4-8-2-1-3-9(8)5-12/h8-11,13H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGQECUNPZOWCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3COCC3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine](/img/structure/B2393420.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)

![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2393425.png)



![(Z)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2393433.png)



![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2393440.png)
